molecular formula C13H20N4O B6456539 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2548980-36-3

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6456539
CAS No.: 2548980-36-3
M. Wt: 248.32 g/mol
InChI Key: RCUXMQBSCHWATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications.

Properties

IUPAC Name

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-8-9(2)15-10(3)16-13(8)17-6-4-11(5-7-17)12(14)18/h11H,4-7H2,1-3H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXMQBSCHWATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 2,5,6-trimethylpyrimidine with piperidine-4-carboxylic acid under suitable conditions to form the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .

Comparison with Similar Compounds

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    Piperine: Known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Used for its antiviral and anticancer properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Tetrandine: Exhibits anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, which are distinct from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.